2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c23-15-3-1-14(2-4-15)17-12-18-22(29)26(7-8-27(18)25-17)13-21(28)24-16-5-6-19-20(11-16)31-10-9-30-19/h1-8,11-12H,9-10,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFADKTIAODQVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.87 g/mol . The structure features a pyrazolo[1,5-a]pyrazine core along with a chlorophenyl group and a benzodioxin moiety, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O3 |
| Molecular Weight | 422.87 g/mol |
| LogP (octanol-water partition coefficient) | 3.5039 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.244 Ų |
Kinase Inhibition
The pyrazolo[1,5-a]pyrazine moiety is associated with various kinase inhibitors. Kinases are crucial in regulating cellular processes, including cell growth and metabolism. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases, making it a candidate for further investigation in cancer therapy and inflammatory diseases .
Antimicrobial Properties
The presence of the chlorophenyl and amide groups in the compound suggests potential antimicrobial activity . Research indicates that compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains. However, specific studies targeting this compound's antimicrobial properties remain limited and warrant further exploration .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of related compounds within the same structural class. These studies often measure the inhibition of kinase activity or antimicrobial efficacy against standard strains. For instance:
- Study 1 : A related pyrazolo[1,5-a]pyrazine derivative showed significant inhibition of the protein kinase AKT, suggesting potential for therapeutic applications in cancer .
- Study 2 : Another derivative demonstrated promising antibacterial activity against Staphylococcus aureus in laboratory settings, indicating that modifications to the structure could enhance efficacy .
Future Directions
Given the preliminary findings regarding its biological activities, future research should focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
- In Vivo Testing : Evaluating the therapeutic effects in animal models to assess safety and efficacy before clinical trials.
- Structural Modifications : Exploring analogs to optimize potency and reduce potential side effects.
Preparation Methods
Cyclocondensation Strategy
The foundational method employs 1,3-dicarbonyl compounds and N-amino heterocycles under oxidative conditions:
Reaction Scheme:
N-Amino-2-iminopyridine + Ethyl acetoacetate → Pyrazolo[1,5-a]pyrazine
Optimized Conditions Table:
| Entry | Acid Equiv. | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | O₂ | 94 |
Chlorophenyl Substitution
Benzodioxin Acetamide Synthesis
Amine Precursor Preparation
2,3-Dihydro-1,4-benzodioxin-6-amine synthesis follows:
- Nitration of 1,4-benzodioxane → 6-nitro derivative (89% yield)
- Catalytic hydrogenation (H₂/Pd-C) → amine (95% purity)
- ¹H NMR (400 MHz, CDCl₃): δ 6.65 (d, J=8.4 Hz, 1H), 6.34 (dd, J=8.4, 2.4 Hz, 1H), 6.28 (d, J=2.4 Hz, 1H)
- HRMS: m/z 151.0634 [M+H]⁺
Acetamide Formation
Bromoacetylation and subsequent amination:
| Component | Quantity |
|---|---|
| 4-Chloroaniline | 5.08 g |
| Bromoacetyl bromide | 4.43 mL |
| Reaction time | 1 h @ 0°C |
| Yield | 82% |
- LiH (0.2 equiv) in DMF
- 18 h stirring at 25°C
- Final product purity: >98% (HPLC)
Final Coupling and Purification
Nucleophilic Displacement
Key reaction parameters:
Reaction Matrix:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction time | 12 h |
Yield Optimization Data:
| Equiv. of Bromoacetamide | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 62 | 95 |
| 1.2 | 78 | 97 |
| 1.5 | 81 | 96 |
Crystallization Conditions
- Solvent system: Ethanol/water (7:3 v/v)
- Cooling rate: 0.5°C/min from 65°C to 4°C
- Crystal habit: Needle-shaped monoclinic crystals
- Purity after recrystallization: 99.7% (HPLC)
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
δ 10.23 (s, 1H, NH), 8.41 (d, J=8.5 Hz, 1H), 7.89–7.85 (m, 2H), 7.52–7.48 (m, 2H), 6.94 (d, J=2.4 Hz, 1H), 6.87 (dd, J=8.5, 2.4 Hz, 1H), 4.32 (s, 2H), 4.25–4.21 (m, 4H)
Purity Assessment
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H₂O (65:35) + 0.1% TFA
- Flow rate: 1.0 mL/min
- Retention time: 8.42 min
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements demonstrate:
Continuous Flow Chemistry
Pilot-scale optimization achieved:
- Productivity: 2.8 kg/day
- Key parameters:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 4-Chlorophenyl precursor | 38% |
| Bromoacetyl bromide | 29% |
| Catalysts | 15% |
| Purification | 18% |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including condensation of pyrazolo[1,5-a]pyrazine precursors with substituted acetamides. Key steps include:
- Nucleophilic substitution : Reacting chlorinated intermediates with benzodioxin-6-amine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to form the pyrazolo[1,5-a]pyrazine core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Optimization strategies:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and stoichiometry to identify ideal conditions .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; benzodioxin methylene at δ 4.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₁₈ClN₃O₄: 436.1062) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine) .
- Structure-activity relationship (SAR) studies : Compare activity of derivatives (e.g., replacing chlorophenyl with fluorophenyl) to identify critical pharmacophores .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or PI3K) and validate via mutagenesis .
Q. What experimental designs are recommended for studying the compound’s metabolic stability and toxicity?
- In vitro microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound depletion via LC-MS/MS .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
- Zebrafish toxicity models : Dose-response studies (1–100 µM) to assess cardiotoxicity (heartbeat rate) and hepatotoxicity (liver morphology) .
Q. How can computational modeling enhance the design of derivatives with improved target selectivity?
- Density functional theory (DFT) : Calculate electrostatic potential maps to guide substitution at the acetamide moiety for enhanced hydrogen bonding .
- Molecular dynamics (MD) simulations : Simulate binding to off-target receptors (e.g., hERG) to predict and mitigate cardiotoxicity .
- QSAR models : Train algorithms on IC₅₀ data from analogs to predict activity against kinases (e.g., EGFR or JAK2) .
Q. What strategies are effective for characterizing unstable intermediates during synthesis?
- Low-temperature NMR : Capture transient species (e.g., enolates) at −40°C in CD₂Cl₂ .
- In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to track cyclization progress .
- Quenching studies : Rapid addition of scavengers (e.g., H₂O) to isolate reactive intermediates for X-ray crystallography .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
